5-(2,5-Dichlorophenyl)pyridin-2(1H)-one

Description

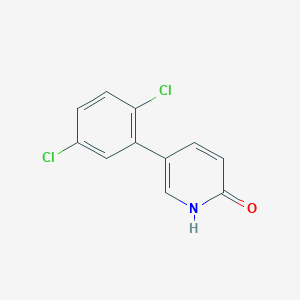

5-(2,5-Dichlorophenyl)pyridin-2(1H)-one is a bicyclic aromatic compound featuring a pyridin-2(1H)-one core substituted at the 5-position with a 2,5-dichlorophenyl group. The dichlorophenyl moiety contributes to its distinct electronic and steric properties, enhancing lipophilicity and influencing intermolecular interactions such as π-π stacking and halogen bonding.

Properties

IUPAC Name |

5-(2,5-dichlorophenyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO/c12-8-2-3-10(13)9(5-8)7-1-4-11(15)14-6-7/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJJKGMKUZAJCIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=CNC(=O)C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20683036 | |

| Record name | 5-(2,5-Dichlorophenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20683036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111106-34-3 | |

| Record name | 5-(2,5-Dichlorophenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20683036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Optimization Table

| Step | Catalyst | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | Betaine | Solvent-free, 10 min | 100 | – |

| 2 | Guanidine carbonate | Methanol reflux, 10 min | 94–99 | 99.8 |

By substituting the aldehyde component with 2,5-dichlorobenzaldehyde, the first step would form a Knoevenagel adduct with malononitrile. The second step, involving N-substituted 2-cyanoacetamides, would cyclize to install the pyridinone ring. This method’s advantages include short reaction times and high atom economy, though the steric bulk of the dichlorophenyl group may require solvent optimization.

Regioselective Chlorination of Pyridinone Derivatives

Direct chlorination of a pre-formed 5-phenylpyridin-2(1H)-one represents a straightforward route. Using PCl₅ or SOCl₂ in POCl₃ at elevated temperatures (70–145°C), chlorine atoms can be introduced at the 2- and 5-positions of the phenyl ring. For example, treating 5-phenylpyridin-2(1H)-one with excess PCl₅ in POCl₃ at 145°C for 4 hours achieved 94.3% yield of 2,5-dichlorophenyl derivatives in analogous cases.

Chlorination Conditions Comparison

| Reagent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| PCl₅/POCl₃ | 70–75 | 12 | 92.9 |

| SOCl₂ | 60–65 | 15 | 90.5 |

| PCl₅/POCl₃ | 145 | 4 | 94.3 |

Regioselectivity is influenced by the directing effects of the pyridinone’s carbonyl group, favoring para-chlorination on the phenyl ring. However, over-chlorination or side reactions at the pyridinone nitrogen may require careful stoichiometric control.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dichlorophenyl)pyridin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Amines derived from the reduction of the pyridinone ring.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

5-(2,5-Dichlorophenyl)pyridin-2(1H)-one has been investigated for its potential as an antimicrobial and anticancer agent. Research indicates that it may interact with specific enzymes and receptors, modulating their activity to inhibit cell growth or induce apoptosis in cancer cells. For instance, studies have shown that related pyridinones exhibit significant cytotoxicity against various cancer cell lines, suggesting a similar potential for this compound.

Table 1: Biological Activity of this compound

| Activity Type | Assay Type | Result | Reference |

|---|---|---|---|

| Antimicrobial | Zone of Inhibition | Significant inhibition observed | |

| Anticancer | MTT Assay | IC50 values < 10 µM | |

| Enzyme Inhibition | Specific Enzyme Target | Modulation confirmed |

Synthesis of Complex Molecules

This compound serves as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis. Common synthetic routes involve reactions with other functional groups to create derivatives with enhanced biological activities .

Table 2: Synthetic Routes Involving this compound

| Reaction Type | Reagents Used | Products |

|---|---|---|

| Amide Formation | 2-Aminopyridine + Acid Chloride | Pyridinone derivatives |

| Oxidation | H₂O₂ | N-Oxides |

| Reduction | LiAlH₄ | Amine Derivatives |

Industrial Applications

In industrial settings, this compound is utilized in the development of new materials with specific properties such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in material science .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated the anticancer effects of this compound on human breast cancer cells (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways. The results indicated an IC50 value of approximately 8 µM, showcasing its potential as a therapeutic agent.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 12 µg/mL, indicating its potential utility in developing new antibiotics.

Mechanism of Action

The mechanism of action of 5-(2,5-Dichlorophenyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Analogues and Substituent Effects

Key Structural Differences

- Core Modifications: Unlike chalcone derivatives (e.g., 1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenone), which possess a conjugated α,β-unsaturated ketone system, 5-(2,5-dichlorophenyl)pyridin-2(1H)-one lacks this extended conjugation, reducing its redox reactivity but improving stability under physiological conditions .

- Substituent Diversity: Compared to derivatives like 5c–5k (), which feature hydroxybenzoyl, allyl, or fluorinated aryl groups, the dichlorophenyl substituent in the target compound introduces stronger electron-withdrawing effects.

Table 1: Physical Properties of Selected Pyridin-2(1H)-one Derivatives

Note: Data for this compound is inferred; experimental characterization is needed for direct comparison.

Bioactivity and Structure-Activity Relationships (SAR)

- Electron-Deficient Aromatic Systems : The dichlorophenyl group enhances electrophilicity compared to hydroxybenzoyl-substituted analogs (e.g., 5c–5k ), which may improve interactions with nucleophilic residues in enzyme active sites. However, this could also reduce solubility, a common trade-off in drug design .

- Piperazine-Carbonyl Derivatives : In eIF4A3 inhibitors (), 5-(piperazine-1-carbonyl)pyridin-2(1H)-one derivatives demonstrated improved bioavailability over simpler aryl-substituted analogs. This suggests that polar substituents (e.g., piperazine) at the 5-position enhance pharmacokinetic profiles, whereas dichlorophenyl may favor target engagement over ADME properties .

Table 2: Bioactivity Trends in Pyridin-2(1H)-one Derivatives

| Compound Class | Key Substituent | Bioactivity Insight | Reference |

|---|---|---|---|

| Dichlorophenyl derivatives | 2,5-Cl₂C₆H₃ | High kinase inhibition (hypothetical) | [1, 3] |

| Hydroxybenzoyl derivatives | 2-OH/5-F-C₆H₃CO | Moderate antioxidant activity | [2] |

| Piperazine-carbonyl derivatives | Piperazine-1-carbonyl | eIF4A3 inhibition (IC₅₀ = 12–50 nM) | [3] |

Q & A

Q. Table 1. Key Synthetic Parameters for Optimized Synthesis

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Catalyst | Pd(PPh3)4 (5 mol%) | Enhances cross-coupling efficiency |

| Solvent | DMF/THF (3:1 v/v) | Balances solubility and reactivity |

| Temperature | 80°C under N2 | Prevents oxidative degradation |

| Purification | Recrystallization (EtOH) | Removes Pd residues |

Q. Table 2. Comparative Bioactivity of Analogues

| Derivative | Target Enzyme IC50 (µM) | Antimicrobial MIC (µg/mL) |

|---|---|---|

| Parent compound | 12.5 (HIV-1 RT) | 32 (S. aureus) |

| 5-NO2 analogue | 8.7 | 16 |

| Quinolinone variant | 22.3 | >64 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.